molecular formula C10H13BrO B1446478 2-Bromo-5-ethoxy-1,3-dimethylbenzene CAS No. 91799-52-9

2-Bromo-5-ethoxy-1,3-dimethylbenzene

Cat. No. B1446478
CAS RN: 91799-52-9
M. Wt: 229.11 g/mol
InChI Key: FDALSNCSJFQZHS-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-1,3-dimethylbenzene is a chemical compound with the molecular formula C10H13BrO . It has a molecular weight of 229.12 . The compound is typically stored at temperatures between 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-ethoxy-1,3-dimethylbenzene is 1S/C10H13BrO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Bromo-5-ethoxy-1,3-dimethylbenzene is a liquid at room temperature . It has a molecular weight of 229.12 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Chemical Interactions and Molecular Geometry

2-Bromo-5-ethoxy-1,3-dimethylbenzene is involved in complex chemical interactions and demonstrates intriguing molecular geometry. For instance, in the study of 1-(Dibromomethyl)-4-methoxy-2-methylbenzene, a compound structurally similar to 2-Bromo-5-ethoxy-1,3-dimethylbenzene, each bromine atom participates in close contact with the oxygen atom of a neighboring molecule, suggesting the presence of weak intermolecular charge-transfer interactions (Liu et al., 2001).

Crystallography and Molecular Aggregation

In crystallography, compounds related to 2-Bromo-5-ethoxy-1,3-dimethylbenzene display unique patterns of molecular aggregation. For instance, methyl 3,5-dimethylbenzoate forms strands of molecules bonded by C—H⋯O=C interactions, leading to layered structures. Similarly, compounds with bromomethyl substituents like 3,5-bis(bromomethyl)phenyl acetate show formation of molecular dimers and two-dimensional aggregates in which bromine atoms participate in Br⋯Br bonds (Ebersbach et al., 2022).

Synthesis and Chemical Reactions

2-Bromo-5-ethoxy-1,3-dimethylbenzene is a precursor in various synthesis reactions. It is utilized in the synthesis of sulfur-functionalized benzoquinones through regioselective bromination, as well as in the synthesis of novel sulfur-containing quinone derivatives (Aitken et al., 2016). Moreover, it plays a role in the synthesis of cyclopentadiene compounds, demonstrating its utility in complex organic synthesis and the production of novel chemical entities (Won et al., 2004).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, derivatives of 2-Bromo-5-ethoxy-1,3-dimethylbenzene, such as (Z)-N-(4-bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide, are synthesized and characterized for their potential therapeutic applications. These compounds are examined for their structure and properties, highlighting the relevance of 2-Bromo-5-ethoxy-1,3-dimethylbenzene in the development of new pharmaceuticals (Zhang & Shi-jie, 2010).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential risks . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

2-bromo-5-ethoxy-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDALSNCSJFQZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethoxy-1,3-dimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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